N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide
Description
N-(2-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 4-chlorophenyl group and a methyl group at positions 2 and 4, respectively. The benzenesulfonamide moiety is linked via an ethyl chain to the thiazole ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides (known for enzyme inhibition and antimicrobial activity) and thiazoles (associated with anti-inflammatory and anticancer properties).
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S2/c1-13-17(24-18(21-13)14-7-9-15(19)10-8-14)11-12-20-25(22,23)16-5-3-2-4-6-16/h2-10,20H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHMFHVJQHNAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thioamide under acidic conditions.
Alkylation: The thiazole intermediate is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Sulfonamide Formation: The final step involves the reaction of the alkylated thiazole with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzenesulfonamides, including this compound, exhibit strong cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition of CA IX can lead to reduced tumor growth and increased apoptosis in cancer cells. For instance, one study reported an IC50 range of 10.93–25.06 nM for CA IX inhibition, demonstrating its potency against breast cancer cell lines (MDA-MB-231) .
- Case Studies : In a study involving novel benzenesulfonamide derivatives, compounds similar to N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide exhibited significant cytotoxicity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines . The most active derivatives induced apoptosis significantly more than controls.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research indicates that it can inhibit bacterial growth by targeting carbonic anhydrases present in bacteria.
- Enzyme Inhibition : The new benzenesulfonamide derivatives demonstrated antibacterial and anti-biofilm activities, which are crucial for treating infections caused by resistant bacterial strains . This property is particularly relevant given the rising concern over antibiotic resistance.
Molecular Modeling and Structure-Activity Relationship (SAR)
Molecular modeling studies have been employed to understand the interactions of this compound at the molecular level.
- Quantitative Structure–Activity Relationship (QSAR) : Researchers have utilized QSAR models to predict the biological activity of this compound based on its chemical structure. These models help in identifying key structural features that contribute to its anticancer and antimicrobial activities .
Synthesis and Derivatives
The synthesis of this compound involves several steps that allow for the modification of its structure to enhance biological activity.
| Synthesis Step | Description |
|---|---|
| Step 1 | Synthesis of thiazole derivative |
| Step 2 | Formation of sulfonamide linkage |
| Step 3 | Purification and characterization |
The ability to modify the thiazole and sulfonamide components opens avenues for developing more potent derivatives with improved efficacy against specific targets.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The thiazole ring and sulfonamide group are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The compound shares structural motifs with several sulfonamide and thiazole-containing derivatives. Key analogues include:
(a) N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (863595-16-8)
- Structural Similarities : Contains a thiazolo[5,4-b]pyridine ring and a sulfonamide group.
- Key Differences : Replaces the ethyl linker with a methyl group and introduces a thiophene-sulfonamide instead of benzenesulfonamide.
(b) N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide (912624-95-4)
- Structural Similarities : Shares a thiazolo[5,4-b]pyridine core and sulfonamide group.
- Key Differences : Substitutes the benzenesulfonamide with a smaller methanesulfonamide group, which could limit π-π stacking interactions in target binding .
(c) N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide (863558-54-7)
- Structural Similarities : Features a sulfonamide group and a heterocyclic system (piperazine and pyridine).
- Key Differences : The absence of a thiazole ring and the presence of a piperazine group suggest divergent target selectivity, possibly toward neurotransmitter receptors rather than enzyme inhibition .
Pharmacological and Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Property | Target Compound | 863595-16-8 | 912624-95-4 | 863558-54-7 |
|---|---|---|---|---|
| Core Structure | Benzenesulfonamide + thiazole | Thiophene-sulfonamide + thiazolo-pyridine | Methanesulfonamide + thiazolo-pyridine | Thiophene-sulfonamide + piperazine |
| Substituents | 4-Chlorophenyl, methyl (thiazole) | Methyl, thiophene | Methyl | 4-Ethylpiperazine, pyridine |
| Molecular Weight | ~405 g/mol (estimated) | ~450 g/mol | ~350 g/mol | ~420 g/mol |
| Hypothesized Target | Carbonic anhydrase, kinases | Kinases | Kinases | GPCRs, sigma receptors |
| Lipophilicity (LogP) | Moderate (due to chlorophenyl) | High (thiophene) | Low (methanesulfonamide) | Moderate (piperazine) |
Research Findings and Trends
- Thiazole vs. Thiazolo-Pyridine : The target compound’s simple thiazole ring may enhance synthetic accessibility compared to thiazolo-pyridine derivatives, which require more complex fusion reactions .
- Sulfonamide Variations : Benzenesulfonamide in the target compound likely improves binding to hydrophobic enzyme pockets compared to smaller methanesulfonamide analogues .
- Chlorophenyl Group: The 4-chlorophenyl substituent in the target compound could enhance metabolic stability and target affinity relative to non-halogenated analogues, as seen in other sulfonamide drugs .
Biological Activity
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of the compound's pharmacological profile.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : The thiazole ring is synthesized by reacting 4-chlorophenylacetic acid with thioamide under acidic conditions.
- Alkylation : The thiazole derivative is alkylated using ethyl bromide or a similar alkylating agent.
- Sulfonamide Formation : The final step involves reacting the alkylated thiazole with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired sulfonamide product.
Antimicrobial Properties
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiazole rings have shown potent antibacterial effects against various strains, including Staphylococcus aureus and Salmonella typhi. In some studies, these compounds were found to be more effective than standard antibiotics like ampicillin and streptomycin .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.012 μg/mL |
| Salmonella typhi | 0.008 μg/mL |
| Bacillus subtilis | Moderate to strong activity |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Studies have evaluated its effectiveness against acetylcholinesterase (AChE) and urease, revealing strong inhibitory activity. This suggests potential applications in treating conditions related to enzyme dysregulation .
Study 1: Antibacterial Activity Evaluation
A study conducted on synthesized thiazole derivatives, including those related to our compound, demonstrated strong antibacterial properties against both Gram-positive and Gram-negative bacteria. The compounds were evaluated for their MIC values, showing effective inhibition against multiple strains .
Study 2: Pharmacological Profiling
In another research effort, docking studies indicated that this compound interacts favorably with various biological targets, suggesting its potential as a lead compound in drug development. The compound's ability to selectively inhibit bacterial topoisomerases without affecting human enzymes was particularly highlighted, indicating a favorable safety profile for therapeutic use .
Q & A
What are the common synthetic routes for N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide, and what are the critical steps for ensuring purity?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:
- Thiazole ring formation : Condensation of 4-chlorophenyl-substituted precursors with thiourea derivatives under reflux conditions.
- Sulfonamide coupling : Reacting the thiazole intermediate with benzenesulfonyl chloride in a base (e.g., pyridine) to introduce the sulfonamide group.
- Purification : Flash chromatography or recrystallization (e.g., using ethanol or acetonitrile) to achieve >90% purity.
Critical parameters include strict temperature control during cyclization and stoichiometric precision in sulfonylation to avoid byproducts .
What spectroscopic and chromatographic methods are most effective for structural characterization of this compound?
Level: Basic
Answer:
- NMR spectroscopy : 1H and 13C NMR are essential for confirming the thiazole ring, sulfonamide linkage, and substituent positions (e.g., 4-chlorophenyl protons appear as distinct aromatic signals).
- IR spectroscopy : Detects sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bends.
- TLC/HPLC : Monitors reaction progress and purity (e.g., TLC Rf values ~0.75 in ethyl acetate/hexane systems).
- Mass spectrometry : Validates molecular weight (expected [M+H]+ ~443 g/mol). Consistent use of these methods ensures structural fidelity .
What biological activities have been reported for this compound, and what are the hypothesized molecular targets?
Level: Basic
Answer:
Preliminary studies on structurally analogous sulfonamide-thiazole hybrids suggest:
- Antimicrobial activity : Inhibition of bacterial enoyl-ACP reductase or fungal cytochrome P450.
- Anticancer potential : Modulation of tubulin polymerization or kinase pathways (e.g., SphK1).
Hypotheses are derived from docking studies and enzyme inhibition assays. However, target validation requires knock-out models or isotopic tracer experiments .
How can researchers optimize the yield of this compound during scale-up synthesis?
Level: Advanced
Answer:
Key strategies include:
- Solvent selection : Using pyridine as both solvent and base for sulfonylation improves reaction homogeneity.
- Catalysis : Employing DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation.
- Workup optimization : Acidification (pH 5–6) post-reaction precipitates the product, reducing losses during extraction.
Yield improvements (from ~40% to >60%) are achievable via these adjustments .
How do structural modifications (e.g., substituent variation on the thiazole or benzene rings) affect bioactivity?
Level: Advanced
Answer:
SAR studies on related compounds reveal:
- 4-Chlorophenyl group : Enhances lipophilicity and target binding via halogen bonding.
- Methyl on thiazole : Increases metabolic stability by steric hindrance.
- Sulfonamide substitution : Electron-withdrawing groups (e.g., nitro) improve enzyme inhibition but reduce solubility.
Methodologically, parallel synthesis coupled with high-throughput screening is recommended to map SAR .
How should researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
Level: Advanced
Answer:
Discrepancies may arise from:
- Purity differences : Validate compound purity via HPLC before assays.
- Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%).
- Cell line variability : Use isogenic cell models and include positive controls (e.g., doxorubicin for cytotoxicity).
Statistical meta-analysis of dose-response curves can resolve outliers .
What experimental approaches are used to elucidate the mechanism of action of this compound?
Level: Advanced
Answer:
- Biochemical assays : Measure enzyme inhibition (e.g., kinase activity via ADP-Glo™).
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.
- CRISPR/Cas9 knockouts : Identify essential genes for compound efficacy.
- Metabolomics : Track changes in pathway intermediates (e.g., sphingolipids for SphK1 inhibitors).
Combining these methods provides mechanistic clarity .
What are the best practices for handling and storing this compound to ensure stability?
Level: Advanced
Answer:
- Storage : –20°C under argon in amber vials to prevent photodegradation.
- Solubility : Prepare fresh solutions in DMSO (hygroscopic; store with desiccants).
- Stability monitoring : Periodic HPLC checks for hydrolysis (e.g., sulfonamide cleavage at pH <4 or >9).
Avoid freeze-thaw cycles; lyophilization is suitable for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
